molecular formula C8Cl4O2 B14690807 2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione CAS No. 34973-73-4

2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione

Cat. No.: B14690807
CAS No.: 34973-73-4
M. Wt: 269.9 g/mol
InChI Key: PODXZLLRDGOQCV-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its four chlorine atoms and two ketone groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of bicyclo[4.2.0]octa-1,3,5-triene, followed by oxidation to introduce the ketone groups. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental safety.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride would yield the corresponding diol, while nucleophilic substitution with sodium methoxide would replace chlorine atoms with methoxy groups.

Scientific Research Applications

2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione exerts its effects involves interactions with various molecular targets. The compound’s chlorine atoms and ketone groups enable it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially disrupting their normal function. This can lead to a range of biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the chlorine atoms and ketone groups, resulting in different reactivity and properties.

    2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene: Substitutes chlorine atoms with methyl groups, altering its chemical behavior and applications.

Uniqueness

2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is unique due to its specific combination of chlorine atoms and ketone groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that require these unique characteristics.

Properties

CAS No.

34973-73-4

Molecular Formula

C8Cl4O2

Molecular Weight

269.9 g/mol

IUPAC Name

2,3,4,5-tetrachlorobicyclo[4.2.0]octa-1(6),2,4-triene-7,8-dione

InChI

InChI=1S/C8Cl4O2/c9-3-1-2(8(14)7(1)13)4(10)6(12)5(3)11

InChI Key

PODXZLLRDGOQCV-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C2=O

Origin of Product

United States

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